Defined (2R,4S) trans-Stereochemistry: A Determinant of Structural and Functional Outcomes
The target compound possesses a specific (2R,4S) trans-configuration [1]. Its comparator, N-Boc-cis-4-hydroxy-D-proline (CAS 135042-12-5), has a (2R,4R) cis-configuration . While both are non-cleavable ADC linkers, their different geometries can lead to distinct molecular conformations. The trans-stereochemistry is naturally more abundant in protein structures, and the small free enthalpy difference between cis and trans Xaa-Pro bond isomers is approximately 2.0 kJ/mol, which can influence the thermodynamic stability of the final product [2].
| Evidence Dimension | Stereochemical Configuration |
|---|---|
| Target Compound Data | (2R,4S) trans- configuration |
| Comparator Or Baseline | N-Boc-cis-4-hydroxy-D-proline (CAS 135042-12-5) has a (2R,4R) cis- configuration |
| Quantified Difference | Cis vs. trans geometry |
| Conditions | Structural analysis and stereochemical comparison |
Why This Matters
Procurement of the correct trans-isomer ensures the intended peptide conformation and biological function, as the cis-isomer will produce a different spatial arrangement of the pyrrolidine ring.
- [1] PubChem. (2025). N-Boc-4-hydroxy-D-proline, trans-. PubChem CID 688615. View Source
- [2] Sigma-Aldrich. (n.d.). Proline Derivatives and Analogs. View Source
